![molecular formula C17H17NO4 B5708077 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP belongs to the class of propionate compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate is not fully understood; however, it has been suggested that it acts as a dopamine D3 receptor antagonist. This action may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate in lab experiments include its high purity, stability, and specificity for dopamine D3 receptors. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate, including the investigation of its potential therapeutic applications in other neurological disorders, the development of more efficient synthesis methods, and the exploration of its potential as a diagnostic tool for dopamine D3 receptor-related disorders.
In conclusion, 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate in the field of medicine.
Méthodes De Synthèse
The synthesis of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate involves the reaction of 4-aminophenyl propionate with 2-methoxybenzoyl chloride in the presence of a base. The reaction results in the formation of 4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate, which is a white crystalline solid with a melting point of 132-134°C.
Applications De Recherche Scientifique
4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has also been found to exhibit anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
[4-[(2-methoxyphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-16(19)22-13-10-8-12(9-11-13)17(20)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFFSHWRKXNYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)carbamoyl]phenyl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
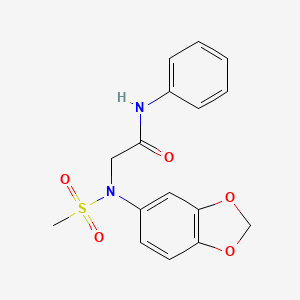
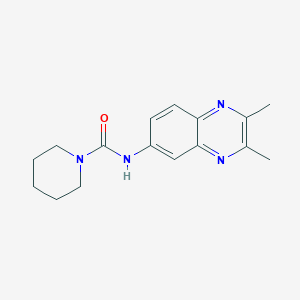
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
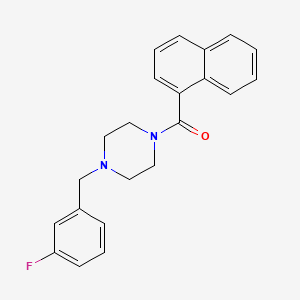
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
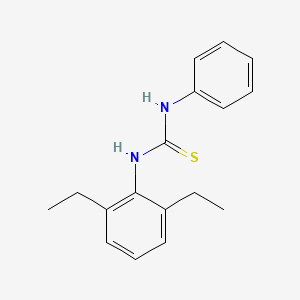
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
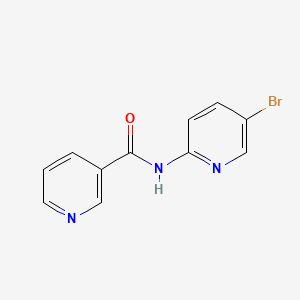
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)